molecular formula C13H13F4N3 B11739037 [(4-fluorophenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(4-fluorophenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11739037
M. Wt: 287.26 g/mol
InChI Key: PFZCUYTZKHXNIE-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by the presence of a fluorophenyl group and a trifluoroethyl-substituted pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the trifluoroethyl group. The final step involves the coupling of the fluorophenylmethyl group to the pyrazole derivative under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Glycopyrrolate related compound C

Uniqueness

(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its specific structural features, such as the presence of both fluorophenyl and trifluoroethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13F4N3

Molecular Weight

287.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H13F4N3/c14-12-3-1-10(2-4-12)5-18-6-11-7-19-20(8-11)9-13(15,16)17/h1-4,7-8,18H,5-6,9H2

InChI Key

PFZCUYTZKHXNIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CN(N=C2)CC(F)(F)F)F

Origin of Product

United States

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